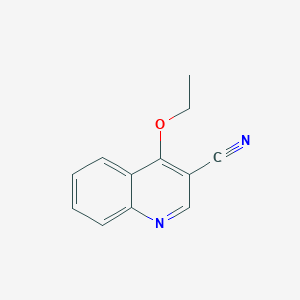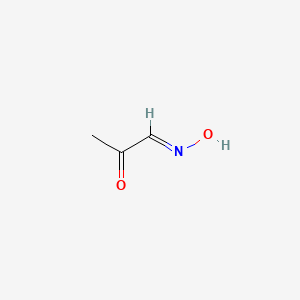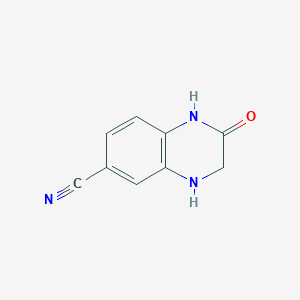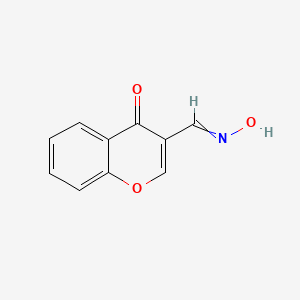
4-Ethoxyquinoline-3-carbonitrile
Overview
Description
4-Ethoxyquinoline-3-carbonitrile is a compound that belongs to the quinoline family, which is known for its diverse biological activities. The quinoline nucleus is a common structure found in various therapeutic agents, particularly those with kinase inhibitory properties. The specific ethoxyquinoline derivative discussed here is closely related to compounds that have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) kinase, which is a target for cancer therapy due to its role in cell proliferation and survival .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 4-anilinoquinoline-3-carbonitriles, typically involves a multi-step process. One approach starts with the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to yield the quinoline core. Further chlorination and reaction with substituted anilines produce the final inhibitors . Another method involves starting with a methyl dialkoxybenzoate, followed by nitration, reduction, amidine formation, and cyclization to obtain the quinoline structure, which is then further modified . These synthetic routes highlight the complexity and versatility of quinoline synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. In the case of 4-anilinoquinoline-3-carbonitriles, the presence of the anilino group and the carbonitrile at the 3-position are significant for their inhibitory action against EGFR kinase. A homology model of the EGFR kinase suggests that the quinoline-3-carbonitriles bind in a manner where the cyano group interacts with a key threonine residue, which is essential for their inhibitory activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions to modify their structure and, consequently, their biological activity. For instance, the introduction of different substituents at the 3-position of the quinoline ring, such as acid, ester, amide, carbinol, and aldehyde groups, can be achieved through specific chemical reactions to explore structure-activity relationships (SAR) . Additionally, the synthesis of green fluorescent quinoline derivatives involves a regioselective hydrolysis followed by conversion using toluenesulfinates as catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the 3-aryl-6-methoxyquinoline-4-carbonitriles exhibit high fluorescence and stability, with solvent and pH-independent properties, making them useful as green fluorescent dyes . The synthesis of quinoline derivatives in basic ionic liquids also demonstrates the impact of reaction conditions on the yield and efficiency of the synthesis process . The reactivity of quinoline derivatives with active methylene compounds further illustrates the diverse chemical behavior of these compounds .
Scientific Research Applications
Corrosion Inhibition : Novel quinoline derivatives, including variants of 4-Ethoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. These compounds, such as 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile and its derivatives, demonstrate significant potential in protecting metals like iron from corrosion. Studies using quantum chemical and molecular dynamics simulation approaches confirm their effectiveness in this application (Erdoğan et al., 2017), (Singh, Srivastava, & Quraishi, 2016).
Kinase Inhibition : Some this compound derivatives have been found to be potent inhibitors of Src kinase. These compounds, particularly the 4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, show significant in vitro and in vivo biological activity, potentially making them useful in therapeutic applications (Berger et al., 2005), (Wissner et al., 2000).
Optoelectronic and Charge Transport Properties : Derivatives of this compound have been explored for their optoelectronic, nonlinear, and charge transport properties. Research suggests that these compounds can be efficient multifunctional materials due to their structural, electronic, and optical properties, making them suitable for various technological applications (Irfan et al., 2020).
Antibacterial Activity : Some pyran derivatives based on 8-hydroxyquinoline, closely related to this compound, have shown potent antibacterial activity. These compounds have been effective against various Gram-positive and Gram-negative bacterial strains, indicating their potential in developing new antibacterial agents (Rbaa et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-ethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-9(7-13)8-14-11-6-4-3-5-10(11)12/h3-6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNZCVACDPGESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC2=CC=CC=C21)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903732 | |
| Record name | NoName_4469 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69875-50-9 | |
| Record name | 4-Ethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69875-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,8S,9S,10R,13R,14S,17R)-17-((R)-4-((R)-3,3-Dimethyloxiran-2-yl)butan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3021086.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B3021088.png)

![2-Oxabicyclo[4.2.0]octan-7-one](/img/structure/B3021092.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B3021095.png)
![1-Oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3021096.png)

![2-Oxaspiro[4.6]undecane-1,3-dione](/img/structure/B3021098.png)


![9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B3021103.png)
![3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B3021106.png)
